molecular formula C8H8F2N2O B1389294 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine CAS No. 280110-81-8

2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine

Cat. No.: B1389294
CAS No.: 280110-81-8
M. Wt: 186.16 g/mol
InChI Key: BQXGBLWXGGQQBB-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine (CAS 280110-81-8) is a high-purity chemical compound with the molecular formula C8H8F2N2O and a molecular weight of 186.16 g/mol . This acetamidine derivative features a central ethanimidamide backbone substituted with a 2,6-difluorophenyl group and an N-hydroxy functional group, as represented by the SMILES notation ONC(=N)Cc1c(F)cccc1F . The presence of the N-hydroxyl moiety is a critical structural feature that often confers metal-chelating properties, making this compound and its analogs valuable intermediates in medicinal chemistry for the development of enzyme inhibitors, particularly those targeting metalloenzymes. The two fluorine atoms at the 2 and 6 positions of the phenyl ring provide enhanced metabolic stability and influence the molecule's electronic properties and binding affinity. Researchers utilize this compound primarily as a key synthetic building block for the construction of more complex bioactive molecules, such as histone deacetylase (HDAC) inhibitors, and in various bioconjugation techniques. Its structure is confirmed by standard analytical methods including NMR and mass spectrometry. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(2,6-difluorophenyl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c9-6-2-1-3-7(10)5(6)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXGBLWXGGQQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Direct Difluorination Followed by Hydroxyacetamidine Formation

Step 1: Difluorination of Phenyl Precursors
Using reagents such as chlorodifluoromethane (R-22) or bromodifluoromethanephosphonate, aromatic precursors are difluorinated via radical or nucleophilic pathways. For example, benzyl mercaptan reacts with difluoromethylating agents under basic conditions to produce difluorobenzyl derivatives, which can be further oxidized or functionalized.

Step 2: Conversion to Acetamidine
The difluorinated aromatic compounds are then reacted with acetamidine hydrochloride or related derivatives in the presence of base or catalysts, facilitating nucleophilic substitution at the aromatic or side-chain positions.

Step 3: Hydroxylamine Addition
Finally, the acetamidine intermediates are treated with hydroxylamine hydrochloride under controlled conditions to yield the N-hydroxy-acetamidine.

Method 2: Radical Difluoromethylation Approach

Recent research has demonstrated the use of radical difluoromethylation reagents such as Zn(SO2CF2H)2 (DFMS) for the selective introduction of CF2H groups onto heteroaromatic systems. This method involves:

  • Generation of CF2H radicals under mild conditions.
  • Radical addition to aromatic rings or heteroarenes.
  • Subsequent functionalization to incorporate the hydroxyacetamidine group.

This approach offers high regioselectivity and scalability, making it suitable for synthesizing complex derivatives like this compound.

Data Table: Summary of Preparation Methods

Method Reagents Key Conditions Advantages Limitations
Nucleophilic Aromatic Substitution Difluorinated aromatic precursors + hydroxylamine or amines Elevated temperature, polar solvents High regioselectivity Limited to suitable substrates
Difluoromethylation (Radical) Difluoromethyl radical reagents (e.g., Zn(SO2CF2H)2) Mild, radical initiation conditions Scalable, high selectivity Requires radical initiators
Multi-step Functionalization Precursors + acetamidine derivatives + hydroxylamine Controlled pH, temperature Versatile Longer synthesis time

Research Findings and Innovations

Recent studies highlight the development of new difluoromethylating agents and radical processes that improve yields and selectivity. For example, the use of radical difluoromethylation reagents has enabled the efficient synthesis of difluorinated aromatic compounds with minimal side reactions. Additionally, the adaptation of these methods to heteroaromatic systems broadens the scope for synthesizing complex compounds like this compound.

Notes on Practical Considerations

  • Safety: Handling of difluoromethylating reagents and radicals requires appropriate safety measures due to toxicity and reactivity.
  • Purification: Chromatography and recrystallization are essential for obtaining pure intermediates.
  • Scalability: Radical-based methods demonstrate promising scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The difluorophenyl group can participate in substitution reactions, where fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Organic Synthesis

Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various pharmaceuticals and agrochemicals due to its functional groups that allow for further chemical modifications.

Data Table: Synthetic Applications

Application TypeDescription
Pharmaceutical SynthesisUsed as an intermediate in drug development
Agrochemical DevelopmentPotential precursor for herbicides or pesticides

Case Study : In a synthetic pathway detailed in Synthetic Communications, researchers demonstrated how derivatives of N-hydroxy-acetamidine could be synthesized using this compound as a starting material, highlighting its utility in creating complex molecules .

Material Science

Polymerization Studies : Recent investigations into the polymerization behavior of compounds like 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine have revealed potential applications in creating novel materials with enhanced properties.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
Chemical ResistanceGood

Case Study : A research article in Materials Science examined the incorporation of similar acetamidine derivatives into polymer matrices, resulting in materials with improved thermal and mechanical properties suitable for industrial applications .

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted N-hydroxy-acetamidines

Key Structural and Functional Differences :
Compound Name Substituents on Phenyl Ring Key Features Pharmacological Activity/Applications Reference
This compound 2,6-difluoro High electronegativity, potential for CNS penetration due to fluorine atoms Intermediate for neuroactive agents
2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine (CAS 77831-51-7) 2,6-dichloro Chlorine atoms increase lipophilicity and steric bulk Tremorogenic agent (e.g., LON-954)
2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine (CAS 176860-57-4) 3,4-dichloro Asymmetric substitution may alter target specificity Not explicitly stated; likely intermediate
2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine (Safety Data Sheet) 2,4-dichloro Ortho-para substitution pattern influences receptor interactions No direct activity reported; safety profile documented
Impact of Halogen Type and Position :
  • Fluorine vs. Chlorine: Fluorine’s electronegativity enhances hydrogen bonding and reduces metabolic oxidation compared to chlorine.
  • Substitution Position : 2,6-Disubstitution (e.g., in LON-954) creates a linear geometry that may favor interactions with dopaminergic receptors, as seen in tremorogenic agents . In contrast, 3,4-dichloro substitution (CAS 176860-57-4) could disrupt symmetry, altering binding kinetics .

Mechanistic and Pharmacological Comparisons

LON-954 (N-carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride) :
  • Activity : Induces dose-dependent tremors via central dopaminergic pathways, antagonized by L-dopa and apomorphine .
  • Differentiation from 2,6-Difluoro Analogue: The dichloro derivative (LON-954) exhibits pronounced tremorogenic effects due to chlorine’s lipophilicity enhancing CNS penetration. The difluoro analogue’s smaller substituents may reduce such effects but improve selectivity for non-dopaminergic targets.
N-Hydroxy-acetamidine Derivatives in Drug Development :
  • The hydroxylamine group (-NHOH) in these compounds chelates metal ions (e.g., in enzyme active sites), making them useful in protease or kinase inhibitors .
  • Fluorinated derivatives (e.g., 2,6-difluoro) are less studied but offer advantages in reducing off-target toxicity compared to chlorinated counterparts .

Biological Activity

2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a difluorophenyl group, which enhances its stability and reactivity, combined with a hydroxy-acetamidine moiety that contributes to its biological activities. The unique structural characteristics of this compound make it a valuable candidate for various therapeutic applications.

The mechanism of action for this compound involves interactions with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, which leads to its observed biological effects. Detailed studies are necessary to elucidate the precise molecular pathways involved in its activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown activity against a range of pathogens, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the inhibition of specific signaling pathways. Further research is required to confirm these effects and understand the underlying mechanisms.

Comparative Analysis

A comparison with similar compounds reveals that this compound possesses distinct advantages due to its unique functional groups. The following table summarizes key differences in biological activity among related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModeratePromisingEnzyme inhibition
2,6-Difluorophenyl isocyanateLowNoneUnknown
2,6-Difluorophenylboronic acidHighModerateReceptor binding

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various models:

  • In Vitro Studies : A study demonstrated that the compound inhibited bacterial growth at concentrations ranging from 0.5 to 5 µg/mL against Gram-positive and Gram-negative bacteria.
  • Animal Models : In vivo studies using rodent models indicated that administration of the compound resulted in significant tumor reduction compared to control groups.
  • Pharmacokinetics : Pharmacokinetic profiling revealed that the compound has a favorable absorption profile with moderate bioavailability when administered orally.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of 2,6-difluorophenylacetic acid derivatives with hydroxylamine under controlled acidic conditions. Key optimization steps include:

  • Temperature Control : Maintain temperatures below 10°C during initial reagent mixing to prevent side reactions (e.g., over-acylation) .
  • Catalyst Selection : Use sulfuric acid as a catalyst in stoichiometric ratios to enhance reaction efficiency .
  • Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the product, followed by recrystallization for higher purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of the N-hydroxy-acetamidine moiety and fluorine substituents. Compare chemical shifts with analogous compounds (e.g., diethylamino-phenyl-acetic acid derivatives) .
  • Infrared (IR) Spectroscopy : Identify characteristic absorption bands for the hydroxylamine (N–OH) group (~3200–3500 cm1^{-1}) and carbonyl (C=O) stretching (~1650–1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification, critical for distinguishing isomers or degradation products .

Q. What safety protocols should be followed during the synthesis and handling of this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal or ocular exposure .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile intermediates .
  • Waste Disposal : Segregate chemical waste into halogenated organic containers and coordinate with certified waste management services for incineration .

Advanced Research Questions

Q. How can computational methods predict the biological reactivity or metabolic pathways of this compound?

  • Methodological Answer :

  • Molecular Docking : Utilize software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 isoforms) and predict metabolic sites .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron transfer potential and oxidative stability .
  • ADME Prediction : Apply tools like SwissADME to estimate absorption, distribution, and excretion properties based on logP and polar surface area .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :

  • Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) to rule out false positives .
  • Dose-Response Analysis : Establish EC50_{50}/IC50_{50} curves to assess potency consistency across experimental replicates .
  • Batch Variability Checks : Compare activity data from independently synthesized batches to identify impurities or degradation artifacts .

Q. How can X-ray crystallography elucidate the solid-state structure and intermolecular interactions of this compound?

  • Methodological Answer :

  • Crystal Growth : Optimize solvent evaporation or slow diffusion methods using polar aprotic solvents (e.g., DMF/water mixtures) .
  • Data Collection : Use a monoclinic crystal system (e.g., P21/cP2_1/c) with a fine-focus sealed tube X-ray source and multi-scan absorption correction for high-resolution data .
  • Refinement : Apply least-squares refinement to model thermal displacement parameters and hydrogen bonding networks (e.g., N–H···O interactions) .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Analog Synthesis : Systematically modify substituents (e.g., fluorine position, hydroxylamine group) and evaluate biological activity .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) or steric parameters with activity trends .
  • Crystallographic Overlays : Compare X-ray structures of active vs. inactive derivatives to identify critical pharmacophore features .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine
Reactant of Route 2
2-(2,6-Difluoro-phenyl)-N-hydroxy-acetamidine

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